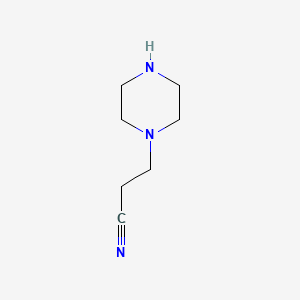

3-(Piperazin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-piperazin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOFPBMQTXKONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366009 | |

| Record name | 3-(piperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34064-86-3 | |

| Record name | 3-(piperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperazin-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(Piperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-(piperazin-1-yl)propanenitrile, a versatile synthetic intermediate in pharmaceutical research and development. Due to a lack of extensive published experimental data for this specific molecule, this document compiles available information, presents data for structurally related compounds to offer valuable context, and provides detailed experimental protocols for the determination of its fundamental physicochemical properties. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding the properties of its derivatives is crucial for the design and development of novel therapeutic agents.[1][2][3][4][5] This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound, with the CAS number 34064-86-3, is a nitrile derivative of piperazine.[6][7] It serves as a building block in the synthesis of more complex molecules.[6] While specific experimental data for some of its properties are not widely published, a combination of information from chemical suppliers and computational predictions provides a foundational understanding of this compound.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Oxo-3-(piperazin-1-yl)propanenitrile | 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | Reference |

| CAS Number | 34064-86-3 | 182231-04-5 | 1394042-17-1 | [6][7][8][9] |

| Molecular Formula | C₇H₁₃N₃ | C₇H₁₁N₃O | C₇H₁₂ClN₃O | [7][8][9] |

| Molecular Weight | 139.2 g/mol | 153.18 g/mol | 189.64 g/mol | [7][8][9] |

| IUPAC Name | This compound | 3-oxo-3-(piperazin-1-yl)propanenitrile | 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | [6] |

| Boiling Point | 283.178 °C at 760 mmHg | Not Available | Not Available | [7] |

| Density | 0.987 g/cm³ | Not Available | Not Available | [7] |

| Flash Point | 125.062 °C | Not Available | Not Available | [7] |

| Refractive Index | n20/D 1.493 | Not Available | Not Available | [7] |

| LogP (Predicted) | -0.7 (XLogP3) | -0.66812 | -0.24632 | [7][8][9][10] |

| Topological Polar Surface Area (TPSA) | Not Available | 56.13 Ų | 56.13 Ų | [8][9] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | [7][8][9] |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | [7][8][9] |

| Rotatable Bond Count | 2 | 1 | 1 | [7][8][9] |

Note: Some physical properties for this compound are sourced from chemical suppliers and may be predicted rather than experimentally determined.

Experimental Protocols for Core Basic Properties

For researchers wishing to determine the fundamental basic properties of this compound, this section provides detailed, standard experimental protocols.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[11]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (e.g., 0.01 M in water or a suitable co-solvent if solubility is low).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the test compound solution in a thermostatted vessel.

-

Add the background electrolyte.

-

Titrate the solution with the standardized strong acid or base in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For polyprotic bases like piperazine derivatives, multiple inflection points may be observed, corresponding to the different pKa values.[11]

-

Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)

The flask method is a standard procedure for determining the aqueous solubility of substances.

Methodology:

-

Preliminary Test:

-

To estimate the approximate solubility, add increasing amounts of the substance to a fixed volume of water in separate vessels and stir.

-

Observe the amount at which the substance no longer fully dissolves.

-

-

Definitive Test:

-

Add an excess amount of the test substance to a known volume of water in a flask.

-

Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved material to settle.

-

Analyze the concentration of the substance in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Methodology:

-

Preparation:

-

Saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

-

-

Partitioning:

-

Add a known volume of the stock solution to a separation funnel.

-

Add a known volume of the other phase (water or n-octanol).

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of P.

-

Synthesis

A plausible and straightforward method for the synthesis of this compound is the cyanoethylation of piperazine. This reaction involves the Michael addition of piperazine to acrylonitrile.

General Synthetic Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve piperazine in a suitable solvent (e.g., ethanol or water).

-

Cool the solution in an ice bath.

-

-

Addition of Acrylonitrile:

-

Slowly add acrylonitrile to the cooled piperazine solution. The reaction is exothermic.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

-

Workup and Purification:

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the protons on the piperazine ring and the ethyl chain.

-

¹³C NMR: Resonances for the carbon atoms of the piperazine ring, the ethyl chain, and the nitrile group would be expected.

-

IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the alkyl groups, the N-H stretching of the secondary amine in the piperazine ring, and the C≡N stretching of the nitrile group should be observable.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.

Biological Activity Context

While there is no specific biological activity reported for this compound itself, the piperazine scaffold is a well-established pharmacophore in drug discovery.[1][5] Piperazine derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[2][3]

-

Central Nervous System Activity: Many piperazine-containing drugs exhibit antipsychotic, antidepressant, and anxiolytic properties.[4]

-

Anthelmintic Activity: Piperazine and its salts have a long history of use as anthelmintic agents.[1]

The utility of this compound lies in its potential as a precursor for the synthesis of novel piperazine-containing compounds with diverse pharmacological profiles.

Safety Information

Specific toxicology data for this compound is not extensively documented. However, based on related compounds and the parent piperazine molecule, appropriate safety precautions should be taken. Piperazine itself can cause skin and eye irritation and may cause sensitization by inhalation and skin contact.[13] For related compounds like 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride, hazards include being harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[14] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. This technical guide has summarized the available physicochemical data, provided detailed experimental protocols for the determination of its key basic properties, outlined a plausible synthetic route, and placed the compound in the broader context of the pharmacological importance of piperazine derivatives. While a lack of extensive experimental data for this specific molecule necessitates a cautious interpretation of predicted values, this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further experimental characterization of its properties is encouraged to expand the collective knowledge base for this useful synthetic building block.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. This compound [synhet.com]

- 7. This compound|lookchem [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 11. uregina.ca [uregina.ca]

- 12. 34064-86-3|this compound|BLD Pharm [bldpharm.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 3-(Piperazin-1-yl)propanenitrile (CAS: 34064-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperazin-1-yl)propanenitrile, a versatile building block in medicinal chemistry. The document details its chemical and physical properties, synthesis, and the broader biological context of piperazine-containing compounds, offering valuable insights for its application in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1-(2-Cyanoethyl)piperazine, is a derivative of piperazine featuring a propanenitrile substituent on one of the nitrogen atoms. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse pharmacological activities.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | [2] |

| Molecular Weight | 139.2 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 34064-86-3 | [2] |

| Boiling Point | 283.178 °C at 760 mmHg | [2] |

| Density | 0.987 g/cm³ | [2] |

| Refractive Index | n20/D 1.493 | [2] |

| Flash Point | 125.062 °C | [2] |

| LogP | 0.07198 | [2] |

| Hydrogen Bond Donor | 1 | [2] |

| Hydrogen Bond Acceptor | 3 | [2] |

| Storage Temperature | 2-8°C, protect from light |

Synthesis and Experimental Protocols

The primary synthesis route to this compound is the Michael addition of piperazine to acrylonitrile. This reaction is typically efficient, with reported yields as high as 99%.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Michael additions with piperazine and related amines.

Materials:

-

Piperazine (anhydrous)

-

Acrylonitrile

-

Methanol (or another suitable solvent like ethanol or water)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add acrylonitrile (1.0 equivalent) dropwise to the cooled solution. Caution: Acrylonitrile is toxic and volatile.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow: Synthesis and Purification

Spectral and Analytical Data

While detailed spectral data for this compound is not extensively published in peer-reviewed literature, analytical data including NMR, LC-MS, GC-MS, and FT-IR are available from commercial suppliers upon request.[1][3] The expected spectral characteristics are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the piperazine ring (typically broad singlets or multiplets in the 2.5-3.5 ppm range), and two triplets for the ethyl bridge protons (-CH₂-CH₂-CN). The NH proton of the piperazine ring will appear as a broad singlet. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the piperazine ring, two carbons of the ethyl bridge, and the nitrile carbon (typically downfield, around 118-120 ppm). |

| MS (ESI) | Expected [M+H]⁺ ion at m/z 140.1182. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic, around 2800-3000 cm⁻¹), and a sharp, strong absorption for the nitrile (C≡N) stretch (around 2240 cm⁻¹). |

Analytical Protocol: Quantification by HPLC-UV

An HPLC-UV method, developed for the analysis of piperazine, can be adapted for this compound. This method involves a pre-column derivatization to make the molecule UV-active, allowing for sensitive detection.[4]

Materials:

-

This compound sample

-

4-chloro-7-nitrobenzofuran (NBD-Cl) (derivatizing agent)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Diethylamine (DEA)

-

HPLC system with a UV detector

-

Chiralpak IC column (or equivalent)

Procedure:

-

Derivatization: React a known concentration of the sample with NBD-Cl in acetonitrile to form a stable, UV-active derivative.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of ACN:MeOH:DEA (e.g., 90:10:0.1 v/v/v). Filter and degas the mobile phase.[4]

-

Chromatographic Conditions:

-

Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Detection Wavelength: 340 nm[4]

-

-

Analysis: Inject the derivatized sample into the HPLC system and record the chromatogram. Quantify the amount of this compound by comparing the peak area to a standard curve of the derivatized compound.

Biological and Pharmacological Context

This compound is primarily used as a scaffold in the synthesis of pharmacologically active compounds. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs.[5]

General Activities of Piperazine Derivatives:

-

Anthelmintic: Piperazine and its simple salts are effective against parasitic worm infections like ascariasis and enterobiasis.[6] The mechanism involves acting as a GABA receptor agonist on the parasite's muscle cells, leading to hyperpolarization and flaccid paralysis, which allows the host to expel the worms.[7][8]

-

Central Nervous System (CNS) Activity: Many piperazine derivatives interact with neurotransmitter receptors in the CNS. They are found in antipsychotic (dopamine receptor antagonists), antidepressant (serotonin receptor modulators), and anxiolytic drugs.[5]

-

Antihistaminic: A number of antihistamines, such as cetirizine and hydroxyzine, contain the piperazine moiety.[5]

-

P-glycoprotein (P-gp) Inhibition: Some piperazine derivatives have been shown to inhibit the P-gp efflux pump. This can enhance the oral bioavailability of anticancer drugs like paclitaxel, which are normally expelled from cells by P-gp.[9][10]

Signaling Pathway: Anthelmintic Action of Piperazine

Toxicology and Pharmacokinetics

There is no specific toxicological or pharmacokinetic data available for this compound in the public domain. However, the general properties of piperazine can provide some context.

Piperazine:

-

Absorption: Rapidly absorbed from the gastrointestinal tract.[7]

-

Metabolism: Primarily metabolized in the liver.[8]

-

Excretion: Excreted mainly through the kidneys.[8]

-

Toxicity: Generally considered to have low toxicity in humans at therapeutic doses. Side effects can include nausea, vomiting, and headaches. High doses or use in patients with renal impairment can lead to neurotoxicity.[8][11]

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting, as its toxicological properties have not been fully investigated.

Conclusion

This compound (CAS: 34064-86-3) is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the presence of the pharmacologically significant piperazine ring make it an attractive starting material for the development of new therapeutic agents targeting a wide range of diseases. While specific biological and toxicological data for this compound are scarce, the extensive research on piperazine derivatives provides a strong foundation for its potential applications. This guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound in their work.

References

- 1. This compound [synhet.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 34064-86-3|this compound|BLD Pharm [bldpharm.com]

- 4. jocpr.com [jocpr.com]

- 5. adanipharma.net [adanipharma.net]

- 6. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. biosynce.com [biosynce.com]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-(Piperazin-1-yl)propanenitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(piperazin-1-yl)propanenitrile, a versatile building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and characterization methods, and explores its potential in drug discovery, particularly in the development of novel therapeutic agents. The piperazine moiety is a well-established scaffold in pharmaceuticals, and this guide serves as a technical resource for professionals engaged in the design and synthesis of new chemical entities.[1][2][3][4]

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 34064-86-3, is a nitrile derivative featuring a piperazine ring.[5][6] Its structure combines the favorable pharmacokinetic properties often associated with the piperazine scaffold with a reactive nitrile group suitable for further chemical modifications. The key properties of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.2 g/mol |

| CAS Number | 34064-86-3 |

| IUPAC Name | This compound |

| Canonical SMILES | C1CN(CCN1)CCC#N |

| Boiling Point | 283.178 °C at 760 mmHg |

| Density | 0.987 g/cm³ |

| Flash Point | 125.062 °C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Table 2: Spectroscopic and Analytical Data

| Analytical Method | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and the ethylnitrile chain protons. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the piperazine ring and the propanenitrile substituent. |

| Mass Spectrometry (MS) | Mass spectral analysis will confirm the molecular weight of the compound. |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used to determine the purity of the compound and identify any potential impurities. |

| HPLC | High-Performance Liquid Chromatography is a suitable method for assessing the purity of the compound. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These protocols are representative methods and may require optimization based on laboratory conditions and available instrumentation.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from piperazine and acrylonitrile.

Materials:

-

Piperazine

-

Acrylonitrile

-

Methanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperazine in methanol.

-

Slowly add acrylonitrile to the solution while stirring. An exothermic reaction may be observed.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Characterization Protocols

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation and phase correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to confirm the molecular structure.

This protocol is for the purity assessment and identification of this compound.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of the peak and compare it with a reference spectrum or theoretical fragmentation pattern to confirm the identity of the compound.

-

Calculate the purity based on the peak area percentage.

Biological Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

Given that piperazine derivatives often exhibit antimicrobial properties, this protocol describes a method to assess the potential antibacterial activity of this compound.[1]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key workflows and potential logical relationships relevant to the study of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Caption: A generalized signaling pathway for the potential antimicrobial action of piperazine derivatives.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its straightforward synthesis and the versatility of the piperazine and nitrile functional groups make it an attractive starting point for the creation of compound libraries for biological screening. The protocols and data presented in this guide are intended to facilitate further research and application of this compound in medicinal chemistry. The established importance of the piperazine scaffold in numerous approved drugs underscores the potential of its derivatives in addressing a wide range of therapeutic needs.[2][3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. This compound [synhet.com]

- 6. This compound|lookchem [lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Cyanoethyl)piperazine

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of 1-(2-Cyanoethyl)piperazine, a key intermediate in the development of various pharmaceutical compounds.

Introduction

1-(2-Cyanoethyl)piperazine is a derivative of piperazine featuring a cyanoethyl group attached to one of the nitrogen atoms. The piperazine ring is a significant pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability.[1] The cyanoethyl moiety provides a reactive handle for further chemical modifications, making this compound a versatile building block in medicinal chemistry and organic synthesis. Its synthesis is primarily achieved through the cyanoethylation of piperazine, a type of Michael addition reaction.

Synthesis of 1-(2-Cyanoethyl)piperazine

The most common and straightforward method for synthesizing 1-(2-Cyanoethyl)piperazine is the base-catalyzed Michael addition of piperazine to acrylonitrile.[2] This reaction, known as cyanoethylation, is efficient and proceeds with a noticeable evolution of heat.[2][3]

Reaction Scheme

The reaction involves the nucleophilic attack of a nitrogen atom of the piperazine ring on the β-carbon of acrylonitrile.

Piperazine + Acrylonitrile → 1-(2-Cyanoethyl)piperazine

Experimental Protocol: Cyanoethylation of Piperazine

This protocol is adapted from established procedures for the cyanoethylation of similar amines.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1.0 mole of piperazine.

-

Initiation: Heat the piperazine to approximately 55°C with stirring.

-

Addition of Acrylonitrile: Slowly add 1.2 moles of acrylonitrile from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at 55°C, using external cooling if necessary.[2]

-

Reaction Time: After the addition is complete, continue stirring the mixture for an additional 1.5 to 2 hours at the same temperature to ensure the reaction goes to completion.[2]

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The crude product, 1-(2-Cyanoethyl)piperazine, will often solidify upon cooling.[2]

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and any potential byproducts, such as the disubstituted 1,4-bis(2-cyanoethyl)piperazine.

-

Basification & Extraction: Dissolve the crude solid in water and adjust the pH to >9 with a suitable base (e.g., 1M NaOH solution) to ensure the product is in its free base form.[4] Transfer the aqueous mixture to a separatory funnel and extract three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.[4]

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]

-

Final Purification: The resulting oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[2][6]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1-(2-Cyanoethyl)piperazine.

Characterization

The identity and purity of the synthesized 1-(2-Cyanoethyl)piperazine are confirmed using various analytical techniques. The data presented below is based on typical values for this class of compounds.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Appearance | Low-melting solid or viscous liquid |

| Boiling Point | Approx. 270-275 °C (estimated) |

| Solubility | Soluble in water and common organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-Cyanoethyl)piperazine.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.85 | Triplet | 2H | -N-CH₂ -CH₂-CN |

| ~ 2.65 | Broad Singlet | 8H | Piperazine ring protons (-CH₂ -N-CH₂ -) |

| ~ 2.50 | Triplet | 2H | -N-CH₂-CH₂ -CN |

| ~ 1.80 | Singlet | 1H | Piperazine N-H |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118.0 | -C N (Nitrile) |

| ~ 54.0 | Piperazine C-2, C-6 |

| ~ 52.5 | -N-C H₂-CH₂-CN |

| ~ 45.5 | Piperazine C-3, C-5 |

| ~ 16.5 | -N-CH₂-C H₂-CN |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |

| 2940, 2850 | C-H Stretch | Aliphatic CH₂ |

| ~ 2250 | C≡N Stretch | Nitrile |

| ~ 1450 | C-H Bend | Aliphatic CH₂ |

| ~ 1100 | C-N Stretch | Amine |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| 139 | [M]⁺ Molecular ion |

| 99 | [M - CH₂CN]⁺ Fragment (loss of the cyanoethyl side chain) |

| 85 | Piperazine ring fragment |

| 56 | Common fragment for piperazine derivatives |

Analytical Characterization Workflow

Caption: Analytical workflow for the characterization of 1-(2-Cyanoethyl)piperazine.

Role in Drug Development

1-(2-Cyanoethyl)piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. The piperazine core is a privileged scaffold in drug design, and the cyanoethyl group can be readily transformed into other functional groups, such as a propylamine (by reduction) or a propionic acid (by hydrolysis). These transformations allow for the incorporation of the piperazine moiety into larger, more complex molecules with desired therapeutic activities. For instance, derivatives are used in the synthesis of antipsychotic agents.[7]

Logical Pathway from Intermediate to Biological Target

Caption: Role of 1-(2-Cyanoethyl)piperazine as a versatile intermediate in drug synthesis.

References

Spectroscopic Profile of 3-(Piperazin-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-(Piperazin-1-yl)propanenitrile (CAS No: 34064-86-3, Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and known spectral characteristics of its functional groups. This guide also includes detailed, generalized experimental protocols for acquiring such spectra and a workflow for spectroscopic analysis.

Predicted Spectral Data

The spectral data presented below are estimations derived from the analysis of the molecular structure of this compound and comparison with spectral data of analogous compounds and functional groups.

Structure of this compound

** IUPAC Name: ** this compound

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.90 | Triplet | 4H | -NH -CH₂- (Piperazine ring) |

| ~ 2.70 | Triplet | 2H | -N-CH ₂-CH₂-CN |

| ~ 2.50 | Triplet | 4H | -CH₂-N -CH₂- (Piperazine ring) |

| ~ 2.45 | Triplet | 2H | -CH₂-CH ₂-CN |

| ~ 1.80 | Singlet | 1H | -NH (Piperazine ring) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show signals for each of the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118 | -C N (Nitrile) |

| ~ 54 | -C H₂-N- (Piperazine ring) |

| ~ 53 | -N-C H₂-CH₂-CN |

| ~ 45 | -NH-C H₂- (Piperazine ring) |

| ~ 16 | -CH₂-C H₂-CN |

IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300 - 3500 | Medium, Broad | N-H | Stretching |

| 2850 - 3000 | Medium-Strong | C-H (Aliphatic) | Stretching |

| 2240 - 2260 | Medium-Sharp | C≡N (Nitrile) | Stretching |

| 1440 - 1480 | Medium | C-H | Bending |

| 1000 - 1250 | Strong | C-N | Stretching |

MS (Mass Spectrometry)

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 139 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CH₂CN]⁺ |

| 85 | High | [Piperazine ring fragment]⁺ |

| 56 | High | [C₄H₈N]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS spectra. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for high-resolution spectra. This can be done manually or using automated shimming routines.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is a common and convenient method for both liquids and solids.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first separated by gas chromatography, and the eluent is directly introduced into the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, separation is achieved by liquid chromatography before introduction into the mass spectrometer.

-

-

Ionization: The sample molecules are ionized in the ion source. Common ionization techniques include:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, producing charged droplets that evaporate to form gas-phase ions. This is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Multifaceted Biological Activities of 3-(Piperazin-1-yl)propanenitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)propanenitrile scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities.

Core Structure and Synthesis

The core structure of these derivatives consists of a piperazine ring linked to a propanenitrile group at the N1 position. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the N4 position of the piperazine ring, allowing for the fine-tuning of their pharmacological profiles.[1] The general synthesis of these compounds involves the reaction of a substituted piperazine with 3-chloropropanenitrile or acrylonitrile. More complex derivatives, such as those incorporating benzimidazole or thiazole moieties, are synthesized through multi-step reactions.[2][3]

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several compounds exhibiting potent activity.

Quantitative Data: Anticancer Activity

| Derivative Class | Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzimidazole-piperazine | 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile (IIa) | A549 (Lung Carcinoma) | SRB | Promising Activity | [2] |

| Benzimidazole-piperazine | 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(4-chlorophenylpiperazin-1-yl)phenyl)propanenitrile (IIh) | A549 (Lung Carcinoma) | SRB | Significant Activity | [2] |

| Thiazolinylphenyl-piperazines | Compound 21 | MDA-MB231 (Breast Cancer) | MTT | - | [4] |

| Thiazolinylphenyl-piperazines | Compound 22 | MDA-MB231 (Breast Cancer) | MTT | - | [4] |

| Thiazolinylphenyl-piperazines | Compound 23 | MDA-MB231 (Breast Cancer) | MTT | - | [4] |

| Quinoxalinyl–piperazine | Compound 30 | Various (Breast, Skin, Pancreas, Cervix) | - | Dose-dependent inhibition | [4] |

| Benzofuran-piperazine | - | LNCaP (Prostate Cancer) | - | 3.67 | [4] |

| 1-Benzhydryl-piperazine | 6b | MDA-MB-231 (Breast Cancer) | MTT | 33.40 | [5] |

| 1-Benzhydryl-piperazine | 7b | MDA-MB-231 (Breast Cancer) | MTT | 10.55 | [5] |

| 1-Benzhydryl-piperazine | 8b | MDA-MB-231 (Breast Cancer) | MTT | 5.42 | [5] |

| 1-Benzhydryl-piperazine | 9b | MDA-MB-231 (Breast Cancer) | MTT | 38.1 | [5] |

| 1-Benzhydryl-piperazine | 8b | MCF-7 (Breast Cancer) | MTT | 39.10 | [5] |

| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | 4b | HepG2 (Liver Cancer) | MTT | 4.8 | [6] |

| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | 4g | HepG2 (Liver Cancer) | MTT | 5.1 | [6] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][9]

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the piperazine derivatives.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).[7]

-

-

Cell Fixation:

-

Washing:

-

Discard the supernatant and wash the plates five times with tap water.

-

Air-dry the plates completely.

-

-

Staining:

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% (v/v) acetic acid.[7]

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

-

-

Absorbance Measurement:

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial and Antifungal Activity

Several this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[10] The antimicrobial efficacy is often attributed to the nature of the substituent on the piperazine ring.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HS-4a | Staphylococcus aureus | 0.40 | [3] |

| HS-4a | Streptococcus epidermidis | 0.55 | [3] |

| HS-4a | Pseudomonas aeruginosa | 0.60 | [3] |

| HS-4a | Escherichia coli | 0.50 | [3] |

| HS-4b | Staphylococcus aureus | 0.55 | [3] |

| HS-4b | Streptococcus epidermidis | 0.60 | [3] |

| HS-4b | Pseudomonas aeruginosa | 0.50 | [3] |

| HS-4b | Escherichia coli | 0.60 | [3] |

| HS-4c | Candida albicans | 0.50 | [3] |

| HS-4c | Aspergillus niger | 0.60 | [3] |

| HS-4c | Aspergillus flavus | 0.60 | [3] |

| HS-4c | Aspergillus fumigatus | 0.50 | [3] |

| 3d | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [11] |

| 3d | Pseudomonas aeruginosa | Better activity than ampicillin | [11] |

| 3g | Escherichia coli | More efficient than ampicillin | [11] |

| 3k | Listeria monocytogenes | Most potent compound | [11] |

| 3k | Candida albicans | - | [11] |

| 3k | Aspergillus fumigatus | - | [11] |

| 3k | Trichoderma viride | Most sensitive | [11] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of piperazine derivatives against bacteria and fungi.[12][13]

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[12]

-

-

Inoculation:

-

Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[12]

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

-

Caption: Workflow for the broth microdilution MIC assay.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives of this compound have shown significant affinity for various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[14][15] This makes them attractive candidates for the development of drugs for psychiatric and neurological disorders.

Quantitative Data: CNS Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| 9b | 5-HT1A | 23.9 | [15] |

| 9b | 5-HT2A | 39.4 | [15] |

| 9b | 5-HT7 | 45.0 | [15] |

| 12a | 5-HT1A | 41.5 | [15] |

| 12a | 5-HT2A | 315 | [15] |

| 12a | 5-HT7 | 42.5 | [15] |

| 12a | D2 | 300 | [15] |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.[16]

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293 cells) to confluency.

-

Harvest and homogenize cells in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

-

-

Binding Assay:

-

In a 96-well plate, add in order: binding buffer, test compound at various concentrations, radioligand (e.g., [3H]-Spiperone for D2 receptors), and membrane preparation.

-

Include wells for total binding (buffer only) and non-specific binding (unlabeled competing ligand).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding and determine the Ki value using appropriate software.

-

Caption: Generalized signaling pathway for CNS receptor modulation.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and CNS-active agents. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working in these therapeutic areas. Further optimization of this scaffold through structure-activity relationship studies is likely to yield even more potent and selective drug candidates in the future.

References

- 1. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation [mdpi.com]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

3-(Piperazin-1-yl)propanenitrile: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propanenitrile is a key building block in medicinal chemistry, valued for its versatile chemical handles that allow for the construction of diverse molecular architectures. The inherent properties of the piperazine ring, a privileged scaffold in drug discovery, combined with the reactivity of the nitrile group, make this compound a valuable starting point for the synthesis of a wide array of therapeutic agents. The piperazine moiety can modulate physicochemical properties such as solubility and basicity, and its two nitrogen atoms provide points for substitution to interact with biological targets. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, with a particular focus on its role in the development of the atypical antipsychotic drug, Cariprazine.

Physicochemical Properties and Synthesis

This compound is a commercially available compound with the following identifiers:

| Property | Value |

| CAS Number | 34064-86-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

A common synthetic route to this compound involves the cyanoethylation of piperazine with acrylonitrile.

Key Reactions and Transformations

The chemical versatility of this compound stems from the reactivity of both the secondary amine of the piperazine ring and the nitrile group.

1. N-Alkylation and N-Arylation: The secondary amine of the piperazine ring is readily functionalized through nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides, aryl halides, and epoxides. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

2. Nitrile Group Transformations: The nitrile group can be transformed into other important functional groups:

- Reduction to Primary Amine: The nitrile can be reduced to a primary amine (3-(piperazin-1-yl)propan-1-amine) using various reducing agents such as lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃-THF), or through catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C).[1][2][3] This primary amine is a key intermediate for further derivatization, for instance, through reductive amination or acylation.

- Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Conversion to Amides and Tetrazoles: The nitrile can also be converted to amides or serve as a precursor for the synthesis of tetrazole rings, which are important pharmacophores in many drugs.

Application in Drug Discovery: The Case of Cariprazine

A prominent example of the utility of this compound as a building block is in the synthesis of Cariprazine, an atypical antipsychotic drug approved for the treatment of schizophrenia and bipolar disorder.[4][5][6] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and also exhibits partial agonism at the serotonin 5-HT₁ₐ receptor and antagonism at 5-HT₂ₐ and 5-HT₂ₑ receptors.[4][5][7][8][9]

Synthesis of Cariprazine from this compound

The synthesis of Cariprazine from this compound involves a multi-step process that highlights the key reactions of this building block. A generalized synthetic workflow is outlined below:

Biological Activity of Cariprazine

The pharmacological profile of Cariprazine has been extensively characterized. Its high affinity and partial agonist activity at dopamine D₂ and D₃ receptors are central to its therapeutic effects in schizophrenia and bipolar disorder.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Cariprazine

| Receptor | Ki (nM) | Reference |

| Dopamine D₃ | 0.085 - 0.3 | [4] |

| Dopamine D₂L | 0.49 | [6] |

| Dopamine D₂S | 0.69 | [6] |

| Serotonin 5-HT₁ₐ | 1.4 - 2.6 | [4] |

| Serotonin 5-HT₂ₑ | 0.58 - 1.1 | [4] |

| Serotonin 5-HT₂ₐ | 18.8 | [4] |

| Histamine H₁ | 23.2 | [6] |

| Serotonin 5-HT₂C | 134 | [4] |

| Adrenergic α₁ₐ | 155 | [6] |

| Muscarinic (M₁) | >1000 (IC₅₀) | [4][10] |

Table 2: In Vitro Functional Activity of Cariprazine

| Assay | Receptor | Cell Line | Activity | Potency (EC₅₀/IC₅₀) | Reference |

| [³⁵S]GTPγS binding | Dopamine D₂ | HEK-293 | Partial Agonist | - | [11] |

| [³⁵S]GTPγS binding | Dopamine D₃ | CHO | Partial Agonist | - | [11] |

| [³⁵S]GTPγS binding | Serotonin 5-HT₁ₐ | Rat Hippocampus | Partial Agonist | - | [11] |

| Inositol Phosphate Formation | Serotonin 5-HT₂ₑ | - | Antagonist | pEC₅₀ = 8.5 | [12] |

| cAMP Production Inhibition | - | HEK-293 | - | EC₅₀ = 1.4 nM | [12] |

Mechanism of Action and Signaling Pathway

Cariprazine's mechanism of action is believed to be mediated through its combined partial agonist activity at D₂ and D₃ receptors and 5-HT₁ₐ receptors, and antagonist activity at 5-HT₂ₐ and 5-HT₂ₑ receptors.[5][8] As a partial agonist, Cariprazine can modulate dopaminergic and serotonergic signaling, acting as a functional antagonist in brain regions with high neurotransmitter levels and as a functional agonist in regions with low levels.[8][9]

Experimental Protocols

General Procedure for Nitrile Reduction

The reduction of the nitrile group in this compound is a critical step in the synthesis of Cariprazine and other derivatives.

Using Lithium Aluminum Hydride (LiAlH₄):

-

To a stirred solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of LiAlH₄ in the same solvent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with the ether solvent.

-

Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(piperazin-1-yl)propan-1-amine.

-

The crude product can be purified by distillation or column chromatography.

Using Catalytic Hydrogenation:

-

Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitored by the cessation of hydrogen uptake).

-

Cool the reaction mixture, carefully vent the hydrogen pressure, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(piperazin-1-yl)propan-1-amine.

General Procedure for N-Alkylation of Piperazines

The functionalization of the secondary amine of the piperazine ring is a common reaction in the synthesis of piperazine-containing drugs.

-

To a stirred suspension of the piperazine derivative and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add the alkylating agent (e.g., an alkyl halide) at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization.

Dopamine D₂/D₃ Receptor Binding Assay Protocol (General)

This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D₂ and D₃ receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human dopamine D₂ or D₃ receptors.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Radioligand: Use a suitable radioligand with high affinity for D₂/D₃ receptors, such as [³H]spiperone or [³H]raclopride.

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (e.g., Cariprazine).

-

For non-specific binding determination, add a high concentration of a known D₂/D₃ antagonist (e.g., haloperidol).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient synthesis of a wide range of complex molecules with diverse pharmacological activities. The successful development of Cariprazine, a clinically important atypical antipsychotic, underscores the significance of this scaffold in modern drug discovery. The synthetic strategies and biological evaluation methods outlined in this guide provide a foundation for researchers to further explore the potential of this compound in the design and development of novel therapeutic agents.

References

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 7. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 8. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 9. Cariprazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility, arising from its unique physicochemical properties, has cemented its presence in a wide array of blockbuster drugs spanning numerous therapeutic areas.[1][2] This technical guide provides a comprehensive review of piperazine-containing compounds in drug discovery, focusing on their synthesis, diverse mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

The Versatility of the Piperazine Moiety

The widespread use of the piperazine core in drug design can be attributed to several key factors. Its two nitrogen atoms can be independently functionalized, allowing for the precise spatial arrangement of pharmacophoric groups and the modulation of physicochemical properties.[3] The basic nature of the piperazine nitrogens (pKa values of approximately 5.35 and 9.73) often enhances aqueous solubility and allows for favorable interactions with biological targets.[4][5] This adaptability has led to the development of piperazine-containing drugs for a vast range of diseases, including cancer, central nervous system disorders, infectious diseases, and allergies.[6][7]

Synthesis of Piperazine-Containing Compounds

The construction of piperazine-based drug candidates involves a variety of synthetic strategies, primarily focused on the functionalization of the nitrogen atoms and, more recently, the carbon backbone.

N-Functionalization

N-Aryl Derivatives: The formation of a bond between a piperazine nitrogen and an aromatic ring is a common step in the synthesis of many drugs. Key methods include:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and piperazine.[3]

-

Ullmann-Goldberg Reaction: A copper-catalyzed coupling of an aryl halide with piperazine.[3]

-

Aromatic Nucleophilic Substitution (SNAr): The reaction of piperazine with an electron-deficient aromatic or heteroaromatic ring.[3]

N-Alkyl Derivatives: Introduction of alkyl groups onto the piperazine nitrogen is typically achieved through:

-

Nucleophilic Substitution: Reaction of piperazine with alkyl halides or sulfonates.[3]

-

Reductive Amination: A two-step process involving the formation of an iminium ion from an aldehyde or ketone and piperazine, followed by reduction.[3]

-

Reduction of Carboxamides: Conversion of an amide-functionalized piperazine to the corresponding amine.[3]

C-H Functionalization

While N-functionalization has historically dominated the landscape of piperazine chemistry, recent advances in C-H functionalization have opened new avenues for creating novel molecular architectures with enhanced structural diversity.[1][2] These methods, often employing photoredox catalysis, allow for the direct introduction of substituents onto the carbon atoms of the piperazine ring, providing access to previously unexplored chemical space.[1]

Therapeutic Applications and Mechanisms of Action

The piperazine scaffold is a key component in drugs targeting a wide variety of diseases, each with a distinct mechanism of action.

Anticancer Activity

Numerous piperazine-containing compounds have demonstrated potent anticancer activity. For instance, Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, functions as a tyrosine kinase inhibitor. Other piperazine derivatives have been shown to inhibit critical cancer signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, leading to the induction of apoptosis in cancer cells.

dot

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

dot

Caption: NF-κB signaling pathway and inhibition by piperazine compounds.

Central Nervous System (CNS) Activity

Piperazine derivatives are prominent in the treatment of various CNS disorders.[8] They often act as modulators of neurotransmitter receptors, such as dopamine and serotonin receptors.[8][9] For example, aripiprazole, an atypical antipsychotic, exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. This complex pharmacology contributes to its efficacy in treating schizophrenia and bipolar disorder.

Anthelmintic Action

The parent compound, piperazine, is an effective anthelmintic agent used to treat parasitic worm infections.[10] Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors on the neuromuscular junctions of nematodes.[11] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's body.[11]

dot

Caption: Mechanism of anthelmintic action of piperazine at the GABAergic synapse.

Other Therapeutic Areas

The therapeutic utility of piperazine derivatives extends to a multitude of other conditions:

-

Antihistamines: Cetirizine and hydroxyzine are widely used to treat allergies.[7]

-

Antivirals: Some piperazine-containing compounds have shown efficacy against various viruses.

-

Anti-inflammatory: Derivatives have been developed with potent anti-inflammatory properties.

-

Cardioprotective Agents: Certain piperazine compounds exhibit beneficial effects on the cardiovascular system.

Quantitative Data Summary

The potency and efficacy of piperazine-containing compounds are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative piperazine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Rhodanine-piperazine hybrids | EGFR Inhibition | MDA-MB-468 | 37 - 168 | |

| Thiazolinylphenyl-piperazines | 5-HT1A Receptor Ligands | Breast Cancer Cells | ~25 (50% reduction in viability) | |

| Piperazine-dihydrofuran compounds | AChE Inhibition | - | 0.91 - 6.3 | |

| Piperazine Derivative (Unnamed) | P-gp Inhibition | MCF-7/ADR | 2.7 - 7.6 (for DNM) |

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N,N′-Bis(1,3,4-thiadiazole) Piperazines | E. coli | - | [12] |

| Amino acid conjugated diphenylmethylpiperazines | S. aureus, E. coli | - | |

| Various Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | - | [13] |

Table 3: CNS Activity of Selected Piperazine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Therapeutic Use | Reference |

| Aripiprazole | Dopamine D2 (partial agonist) | - | Antipsychotic | |

| Serotonin 5-HT1A (partial agonist) | - | |||

| Serotonin 5-HT2A (antagonist) | - | |||

| Clozapine | Multiple (Dopamine, Serotonin, etc.) | Varies by receptor | Antipsychotic | [14] |

Table 4: Pharmacokinetic Parameters of Piperazine

| Parameter | Value | Population | Reference |

| Oral Bioavailability | 70-85% | Children (2-12 years) | [15] |

| 30-40% | Neonates | [15] | |

| Peak Plasma Concentration (Tmax) | 1.8 hours | Children (2-12 years) | [15] |

| Half-life (t1/2) | - | - | |

| Volume of Distribution (Vd) | 1.5 L/kg | Children | [15] |

Experimental Protocols